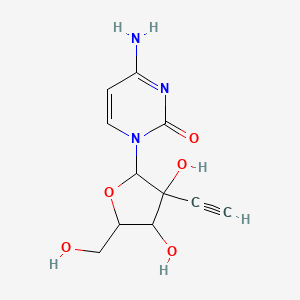

2'-C-ethynylcytidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2’-C-Ethynylcytidine is a nucleoside analog known for its potent antitumor activity. It functions primarily as an inhibitor of RNA polymerases I, II, and III, making it a valuable compound in cancer research and treatment . This compound has shown significant efficacy in preclinical models of various cancers, highlighting its potential as a therapeutic agent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: This is typically achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired position .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the principles of nucleoside analog production, involving large-scale chemical synthesis and purification processes to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2’-C-Ethynylcytidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Ethinylgruppe modifizieren und möglicherweise die Aktivität der Verbindung verändern.

Reduktion: Reduktionsreaktionen können die Cytidin-Einheit beeinflussen und ihre biologische Aktivität beeinträchtigen.

Substitution: Die Ethinylgruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Substitution: Kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAC) ist eine gängige Reaktion, an der die Ethinylgruppe beteiligt ist.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von 2’-C-Ethynylcytidin, die jeweils möglicherweise einzigartige biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

2’-C-Ethynylcytidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

2’-C-Ethynylcytidin entfaltet seine Wirkung, indem es in Tumorzellen zu Ethynylcytidintriphosphat metabolisiert wird. Dieser Metabolit hemmt kompetitiv die RNA-Polymerasen I, II und III, was zur Hemmung der RNA-Synthese führt. Diese Störung der RNA-Synthese aktiviert RNase L, was zur Apoptose der Krebszellen führt . Die Fähigkeit der Verbindung, mehrere RNA-Polymerasen zu hemmen, macht sie besonders effektiv gegen eine Vielzahl von Krebsarten .

Ähnliche Verbindungen:

3’-C-Ethynylcytidin: Ein weiteres Nukleosid-Analogon mit ähnlichen inhibitorischen Wirkungen auf RNA-Polymerasen.

2’-Desoxy-5-Fluorouridin: Wird häufig in Kombination mit 2’-C-Ethynylcytidin zur Steigerung der Antitumoraktivität eingesetzt.

Einzigartigkeit: 2’-C-Ethynylcytidin zeichnet sich durch seine potente Hemmung von RNA-Polymerasen und seine Fähigkeit aus, durch Aktivierung von RNase L Apoptose zu induzieren. Seine einzigartige Ethinylgruppe ermöglicht auch spezifische chemische Modifikationen, was es zu einer vielseitigen Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen macht .

Wirkmechanismus

2’-C-Ethynylcytidine exerts its effects by being metabolized into ethynylcytidine triphosphate within tumor cells. This metabolite competitively inhibits RNA polymerases I, II, and III, leading to the inhibition of RNA synthesis. This disruption in RNA synthesis activates RNase L, resulting in apoptosis of the cancer cells . The compound’s ability to inhibit multiple RNA polymerases makes it particularly effective against a wide range of cancers .

Vergleich Mit ähnlichen Verbindungen

3’-C-Ethynylcytidine: Another nucleoside analog with similar inhibitory effects on RNA polymerases.

2’-Deoxy-5-fluorouridine: Often used in combination with 2’-C-ethynylcytidine for enhanced antitumor activity.

Uniqueness: 2’-C-Ethynylcytidine stands out due to its potent inhibition of RNA polymerases and its ability to induce apoptosis through RNase L activation. Its unique ethynyl group also allows for specific chemical modifications, making it a versatile compound in both research and therapeutic applications .

Eigenschaften

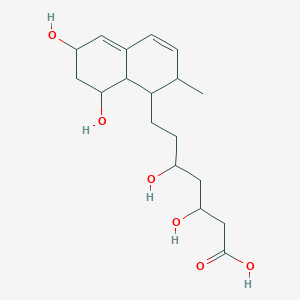

IUPAC Name |

4-amino-1-[3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c1-2-11(18)8(16)6(5-15)19-9(11)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPQMWCSENOFHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid](/img/structure/B12290048.png)

![5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide](/img/structure/B12290053.png)

![2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol](/img/structure/B12290066.png)

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-6,9-dihydro-1H-purine-6-thione](/img/structure/B12290089.png)

![[1,1'-Biphenyl]-4-carboxylicAcid(3aR,4R,5R,6aS)-Hexahydro-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-2H-cyclopenta[b]furan-5-ylEster](/img/structure/B12290106.png)